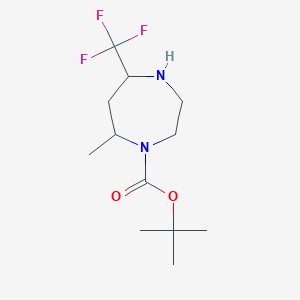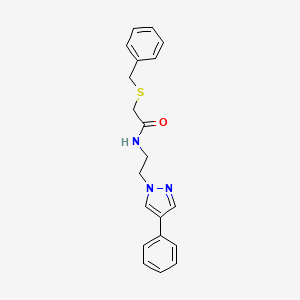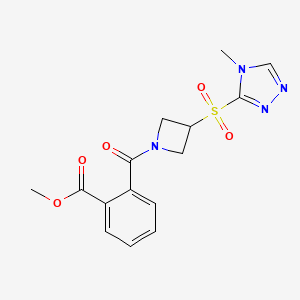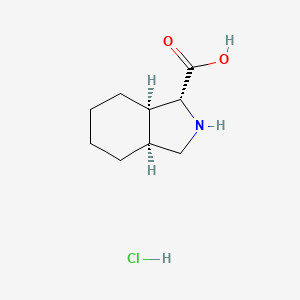
2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone often involves multi-step reactions, starting from simpler precursors. A relevant example of a complex heterocyclic compound synthesis is the creation of novel heterocyclic compounds through standard methods, involving multiple reaction steps and characterizations including FTIR spectrum analysis and crystal growth techniques for structure identification (Shruthi et al., 2019). Similarly, the synthesis of enantiomerically pure compounds, which might share procedural similarities with our compound of interest, demonstrates the importance of precise control over reaction conditions and the use of specific reagents for achieving desired stereochemistry (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like 2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is crucial for understanding their chemical behavior and properties. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for elucidating molecular structures. For instance, the use of single crystal XRD and UV-visible studies reveals transparency in the visible region and helps determine the crystal system and space group of similar compounds (Shruthi et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound are influenced by its functional groups and molecular framework. For example, the etherification and acetal formation reactions involving ethoxy groups demonstrate the reactivity of such functional groups under specific conditions (Plevey & Talbot, 1977). These reactions are significant for modifying the molecular structure and introducing new functional groups, affecting the compound's chemical behavior.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly related to its molecular structure. The study by Shruthi et al. (2019) provides insights into the crystal growth and characterization of a novel heterocyclic compound, offering data on its thermal stability and transparency in the visible region, which are valuable for understanding the physical characteristics of similar compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's applications and behavior in various environments. For instance, the synthesis and characterization of thiazole substituted coumarins shed light on the antibacterial and antifungal activities of compounds with specific functional groups, indicating the potential biological relevance of similar chemical structures (Parameshwarappa et al., 2009).
Aplicaciones Científicas De Investigación
Catalytic Activity and Synthesis Processes
Catalytic Applications in Ether Synthesis
A study on the catalytic activity of acidic ion-exchange resins for the simultaneous liquid-phase synthesis of ethers like ETBE (2-ethoxy-2-methylpropane) and TAEE (2-ethoxy-2-methylbutane) provides insights into the etherification process. The research highlights the importance of morphological properties of resins in determining their catalytic efficiency, which could be indirectly related to compounds like 2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone due to the involvement of ethoxy groups in the synthesis processes (R. Soto et al., 2018).
Antimicrobial and Antifungal Activities
Synthesis and Biological Activities
The creation of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which shares a similarity in chemical structure manipulation with the compound , showcases a method for producing compounds with notable antibacterial and antifungal activities. This approach underlines the potential of structurally complex ethoxy-containing compounds for antimicrobial applications (G. Parameshwarappa et al., 2009).
Environmental and Material Science
Degradation of Lignin Substructures
Investigating the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor, which could be related to the environmental breakdown or transformation of complex organic molecules, including those similar to 2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone. This research is vital for understanding the biodegradation processes of synthetic organic compounds in the environment (S. Kawai et al., 1988).
Photopolymerization and Material Synthesis
Polymerization and Material Applications
A study on the nitroxide-mediated photopolymerization presents a novel alkoxyamine compound as a photoiniferter, which shows significant promise for initiating polymerization processes under UV irradiation. This could imply the potential use of ethoxy-containing compounds in the development of new materials and coatings with specific properties, including durability, resistance, and chemical functionality (Y. Guillaneuf et al., 2010).
Propiedades
IUPAC Name |
2-ethoxy-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-3-19-12-16(18)17-9-8-15(20-11-10-17)14-7-5-4-6-13(14)2/h4-7,15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBAHRCIXPNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(SCC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)



![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

